molecular formula C13H14FN3O2 B1428517 N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine CAS No. 1354819-21-8

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine

Cat. No.: B1428517
CAS No.: 1354819-21-8
M. Wt: 263.27 g/mol
InChI Key: UJPGZPKIUADKFK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative featuring a 2,4-dimethoxybenzyl substituent at the pyrimidin-2-amine position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural resemblance to nucleic acid bases. The compound’s molecular formula is C₁₄H₁₄FN₃O₂ (assuming the pyrimidine core; see Note below), with a molecular weight of 291.29 g/mol .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPGZPKIUADKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and a dimethoxybenzyl group. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses such as apoptosis and proliferation.
  • Modulation of Receptor Activity : It may act as a ligand for various receptors, potentially influencing neurotransmitter systems or immune responses.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines such as A549 (lung cancer) and Jurkat (T-cell leukemia) at concentrations as low as 25 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
A54925Induction of apoptosis
Jurkat20Caspase activation

Antiviral Activity

The compound's antiviral potential has also been explored. Preliminary findings suggest that it may inhibit viral replication in specific models, possibly through interference with viral entry or replication processes. Further research is needed to elucidate the exact mechanisms involved .

Study 1: Anticancer Efficacy

In a study assessing the effects on Jurkat cells, this compound was found to increase the expression levels of pro-apoptotic factors significantly. The study reported an increase in caspase 8 and caspase 9 levels by up to 23 times compared to control groups .

Study 2: Immune Modulation

Another investigation focused on the immunomodulatory effects of the compound. It was shown to enhance the proliferation of splenocytes in the presence of PD-1/PD-L1 interactions at concentrations around 100 nM, indicating potential applications in cancer immunotherapy .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : Crystallographic studies of related compounds (e.g., ) demonstrate that substituents dictate molecular conformation and supramolecular interactions, critical for drug-receptor binding .
  • Activity Trends : Halogenated derivatives (e.g., 5-bromo, 4-chlorophenyl) often exhibit stronger antibacterial effects but may suffer from higher toxicity, whereas methoxy groups balance potency and tolerability .

Note: The provided evidence includes data for N-(2,4-dimethoxybenzyl)-5-fluoropyridin-2-amine (a pyridine analog), which shares structural motifs with the target pyrimidine compound but differs in ring hybridization and electronic properties . Direct biological data for the pyrimidine derivative remain speculative.

Q & A

Q. What are the key synthetic methodologies for preparing N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine?

The synthesis typically involves multi-step reactions, including condensation of substituted pyrimidine intermediates with 2,4-dimethoxybenzylamine. For example, analogous compounds are synthesized via nucleophilic substitution or coupling reactions using 5-fluoropyrimidin-2-amine derivatives and appropriately substituted benzyl halides under basic conditions. Evidence from structurally similar pyrimidine derivatives (e.g., 5-[(4-ethoxyanilino)methyl] analogs) highlights the use of refluxing ethanol or DMF as solvents, with catalytic bases like triethylamine to facilitate amine coupling .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC with UV detection (λ = 254 nm) and reversed-phase C18 columns. Complementary techniques include thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity. For example, fluorine NMR (¹⁹F) is critical for verifying the presence and position of the fluorine substituent in pyrimidine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify protons and carbons in the dimethoxybenzyl and pyrimidine moieties.
  • X-ray crystallography : For resolving molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8°–86.1° in related compounds) provide insights into steric and electronic effects .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?

X-ray studies of analogous pyrimidines reveal that stability arises from weak C–H⋯O and C–H⋯π interactions, forming extended chains or dimers. For instance, in N-(2-fluorophenyl) derivatives, C–H⋯O bonds between methoxy groups and pyrimidine rings create polymeric chains parallel to the crystallographic axis, while π-π stacking between aromatic rings enhances lattice cohesion . These interactions are critical for predicting solubility and crystallinity in formulation studies.

Q. What strategies resolve contradictions in biological activity data for fluoropyrimidine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from variations in substituent orientation or solvation effects. Computational modeling (e.g., molecular docking) paired with experimental validation (e.g., enzyme assays under controlled pH/temperature) can clarify structure-activity relationships. For example, fluoropyrimidines with methoxybenzyl groups show altered binding affinities due to steric hindrance from dihedral angles >60° .

Q. How does the electronic nature of the 2,4-dimethoxybenzyl group affect reactivity in cross-coupling reactions?

The electron-donating methoxy groups increase electron density on the benzyl ring, potentially hindering electrophilic substitution but facilitating nucleophilic aromatic substitution at specific positions. Studies on similar compounds suggest that methoxy substituents at the 2- and 4-positions stabilize intermediates via resonance, influencing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings .

Q. What role does fluorine play in modulating the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting oxidative degradation and improving membrane permeability. In Jak/Stat inhibitors like AZD1480 (a 5-fluoropyrimidine derivative), fluorine reduces off-target interactions while maintaining potency. Comparative studies using ¹⁹F NMR can track metabolic pathways in vitro .

Methodological Guidance

Q. How to optimize reaction yields for introducing the 2,4-dimethoxybenzyl group?

  • Use freshly distilled 2,4-dimethoxybenzyl chloride to avoid hydrolysis.
  • Employ polar aprotic solvents (e.g., DMF) with anhydrous conditions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) and isolate the product via silica gel chromatography .

Q. What crystallographic parameters should be prioritized for structural analysis?

Focus on:

  • Dihedral angles : Between the pyrimidine ring and substituents (e.g., fluorophenyl, methoxybenzyl groups) to assess planarity.
  • Hydrogen-bonding motifs : Intramolecular N–H⋯N bonds (e.g., R₂²(14) ring motifs) and intermolecular C–H⋯O interactions, which dictate packing efficiency .

Q. How to address solubility challenges in biological assays?

  • Use co-solvents like DMSO (≤1% v/v) to maintain compound stability.
  • Prepare stock solutions in methanol or acetonitrile and dilute in assay buffers (e.g., PBS, pH 7.4).
  • Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine
Reactant of Route 2
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N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine

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